![molecular formula C16H15N5O B2687015 4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 669718-22-3](/img/structure/B2687015.png)
4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
“4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a chemical compound with the CAS Number: 669718-22-3 . It has a molecular weight of 293.33 .
Molecular Structure Analysis
The IUPAC name of the compound is 4-(2-methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine . The InChI code is 1S/C16H15N5O/c1-22-13-9-5-2-6-10(13)14-19-15(17)20-16-18-11-7-3-4-8-12(11)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20) .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 293.33 . More specific physical and chemical properties might be found in specialized chemical literature or databases.
Scientific Research Applications
Antifungal Activity
1,2,4-Triazine derivatives have been reported to possess antifungal properties . They could be used in the development of new antifungal drugs.
Anti-HIV Activity
These compounds have also shown potential as anti-HIV agents . They could be explored further for their potential use in HIV treatment.
Anticancer Activity
1,2,4-Triazine derivatives have been found to exhibit anticancer properties . They could be used in the development of novel anticancer therapies.
Anti-inflammatory and Analgesic Activity
These compounds have demonstrated anti-inflammatory and analgesic activities . They could be used in the treatment of conditions involving inflammation and pain.
Antihypertensive and Cardiotonic Activity
1,2,4-Triazine derivatives have shown potential as antihypertensive and cardiotonic agents . They could be used in the management of cardiovascular diseases.
Antimicrobial Activity
1,3,5-Triazine 4-aminobenzoic acid derivatives, which are related to the compound , have been evaluated for their antimicrobial activity . They have shown promising activity against Staphylococcus aureus and Escherichia coli .
Antiparasitic Activity
1,2,4-Triazine derivatives have been reported to possess antiparasitic properties . They could be used in the development of new antiparasitic drugs.
Antiviral Activity
These compounds have also shown potential as antiviral agents . They could be explored further for their potential use in antiviral therapies.
Mechanism of Action
Target of Action
The primary target of 4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is mammalian dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in DNA synthesis and cell growth .
Mode of Action
4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine interacts with DHFR, inhibiting its activity . This inhibition disrupts DNA synthesis and cell growth, leading to potential therapeutic effects .
Biochemical Pathways
The inhibition of DHFR by 4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine affects the folate pathway . This pathway is essential for the synthesis of nucleotides, the building blocks of DNA. Disruption of this pathway can lead to cell growth inhibition .
Result of Action
The molecular and cellular effects of 4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine’s action include the inhibition of DHFR activity, disruption of DNA synthesis, and inhibition of cell growth . These effects could potentially be harnessed for therapeutic purposes, such as the treatment of bacterial and parasitic infections, and some tumors .
properties
IUPAC Name |
4-(2-methoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-22-13-9-5-2-6-10(13)14-19-15(17)20-16-18-11-7-3-4-8-12(11)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYPWIGSAWYERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2N=C(NC3=NC4=CC=CC=C4N23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
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